molecular formula C17H10N2O6 B1672969 1-Naphthyl 3,5-dinitrobenzoate

1-Naphthyl 3,5-dinitrobenzoate

Cat. No.: B1672969
M. Wt: 338.27 g/mol
InChI Key: WYKPSINHJUWDHK-UHFFFAOYSA-N
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Description

1-Naphthyl 3,5-dinitrobenzoate is a chemical compound known for its potent inhibitory effects on 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1). It has significant applications in scientific research, particularly in the study of inflammation .

Biochemical Analysis

Biochemical Properties

1-Naphthyl 3,5-dinitrobenzoate plays a crucial role in biochemical reactions by inhibiting specific enzymes involved in inflammation. It interacts with 5-lipoxygenase and microsomal prostaglandin E synthase-1. The inhibition of 5-lipoxygenase prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. Similarly, the inhibition of microsomal prostaglandin E synthase-1 reduces the production of prostaglandin E2, another key player in inflammation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. By inhibiting the production of leukotrienes and prostaglandin E2, it can modulate cell signaling pathways involved in inflammation. This compound influences gene expression related to inflammatory responses and can alter cellular metabolism by reducing the levels of inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with 5-lipoxygenase and microsomal prostaglandin E synthase-1. By binding to these enzymes, it inhibits their activity, leading to a decrease in the production of leukotrienes and prostaglandin E2. This inhibition can result in reduced inflammation and has potential therapeutic implications for conditions characterized by excessive inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1 can diminish with prolonged exposure. Long-term studies have shown that while the compound remains effective in reducing inflammation, its potency may decrease over time due to potential degradation or adaptation of cellular mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and disruption of normal cellular functions have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as 5-lipoxygenase and microsomal prostaglandin E synthase-1, which are key players in the metabolism of arachidonic acid. By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of inflammatory mediators, thereby modulating the overall inflammatory response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it can exert its inhibitory effects. The compound’s distribution is crucial for its effectiveness in reducing inflammation and achieving therapeutic outcomes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles involved in inflammation through targeting signals or post-translational modifications. This localization ensures that the compound can effectively inhibit 5-lipoxygenase and microsomal prostaglandin E synthase-1, thereby reducing the production of inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 3,5-dinitrobenzoate typically involves the reaction of 1-naphthol with 3,5-dinitrobenzoyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to facilitate the esterification process . The reaction conditions often include heating the mixture to promote the formation of the ester bond.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl 3,5-dinitrobenzoate primarily undergoes substitution reactions due to the presence of the nitro groups on the benzene ring. These nitro groups are electron-withdrawing, making the compound susceptible to nucleophilic attack .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like pyridine and solvents such as dichloromethane. The reaction conditions often involve heating to facilitate the substitution process .

Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting with an alcohol would yield an ester, while reaction with an amine would produce an amide .

Scientific Research Applications

1-Naphthyl 3,5-dinitrobenzoate is widely used in scientific research due to its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1. These enzymes are involved in the inflammatory response, making the compound valuable for studying inflammation and developing anti-inflammatory drugs . Additionally, it has applications in the study of metabolic enzymes and proteases .

Comparison with Similar Compounds

Similar Compounds:

  • 1-Naphthyl 3,5-dinitrobenzoate
  • 1-Naphthyl 3,5-dinitrobenzamide
  • 1-Naphthyl 3,5-dinitrobenzoic acid

Uniqueness: this compound is unique due to its dual inhibitory action on both 5-lipoxygenase and microsomal prostaglandin E synthase-1. This dual inhibition makes it particularly effective in reducing inflammation compared to compounds that target only one of these enzymes .

Properties

IUPAC Name

naphthalen-1-yl 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O6/c20-17(12-8-13(18(21)22)10-14(9-12)19(23)24)25-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKPSINHJUWDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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